molecular formula C11H18Cl2N2O B6266603 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride CAS No. 1803589-27-6

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride

Cat. No. B6266603
CAS RN: 1803589-27-6
M. Wt: 265.2
InChI Key:
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Description

6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride (CMEPE) is a structural analog of the well-known drug, phencyclidine (PCP). CMEPE is a synthetic compound that was first synthesized in the 1970s and has since been studied for its potential pharmacological applications. It is a centrally acting drug that has been found to have strong affinity for the NMDA receptor and is known to have antidepressant, anxiolytic, and antipsychotic properties. In recent years, it has been studied for its potential application in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder.

Scientific Research Applications

Medicinal Chemistry: Synthesis of N-(Pyridin-2-yl)amides

This compound serves as a precursor in the synthesis of N-(pyridin-2-yl)amides, which are significant due to their varied medicinal applications . The process involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions. These amides are ubiquitous in pharmaceuticals, showcasing the compound’s importance in developing therapeutic agents.

Anti-Tubercular Agents

In the quest for potent anti-tubercular drugs, derivatives of pyridin-2-amine, such as the one , are valuable for designing and synthesizing benzamide derivatives with significant activity against Mycobacterium tuberculosis . These derivatives are crucial in the development of new treatments for tuberculosis, especially with increasing drug resistance.

Fungicidal Applications

Pyridin-2-amine derivatives are used as templates for designing compounds with fungicidal activity . The structural flexibility of the compound allows for the creation of various derivatives that can target a wide range of fungal pathogens, contributing to agricultural and pharmaceutical advancements.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride involves the reaction of 2-chloromethylpyridine with N-ethyl-N-(2-methoxyethyl)amine in the presence of a base to form the desired product. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.", "Starting Materials": [ "2-chloromethylpyridine", "N-ethyl-N-(2-methoxyethyl)amine", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloromethylpyridine is reacted with N-ethyl-N-(2-methoxyethyl)amine in the presence of a base (e.g. sodium hydroxide) to form the intermediate product.", "Step 2: The intermediate product is isolated and purified.", "Step 3: The purified intermediate product is treated with hydrochloric acid to form the final product, 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride." ] }

CAS RN

1803589-27-6

Molecular Formula

C11H18Cl2N2O

Molecular Weight

265.2

Purity

0

Origin of Product

United States

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